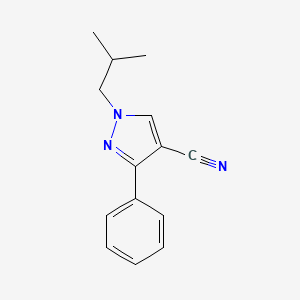
1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine . The reaction typically occurs under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA), which provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot condensation reactions. For example, pyrazole-4-aldehydes can be condensed with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to yield pyrazole-4-carbonitrile derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: Substitution reactions often involve the use of aryl halides and copper catalysts to form N-arylpyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper catalysts, and bases like KOtBu.
Major Products:
Oxidation: Various pyrazole derivatives.
Reduction: Pyrazoline intermediates.
Substitution: N-arylpyrazoles.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and biological activities.
1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness: 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of isobutyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 |
Clave InChI |
WTBYHTSCGPWRGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


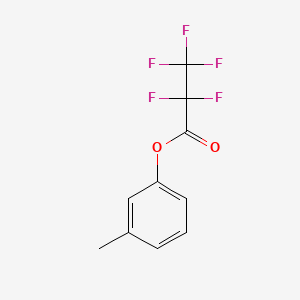
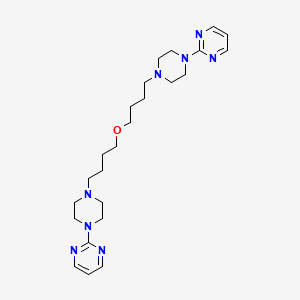
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
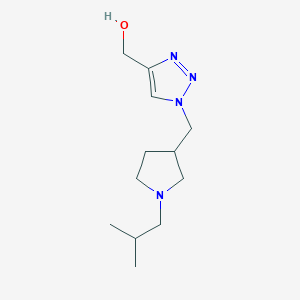
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
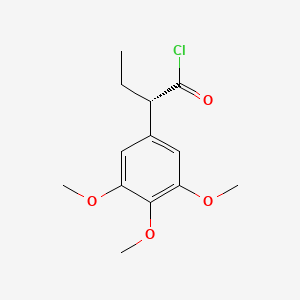
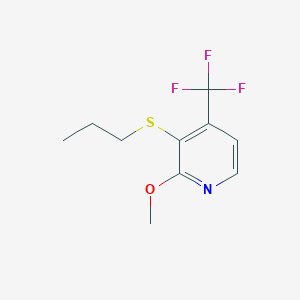
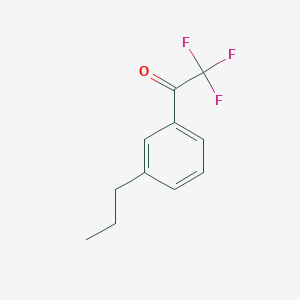
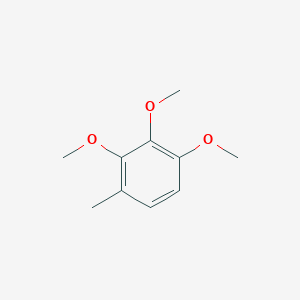

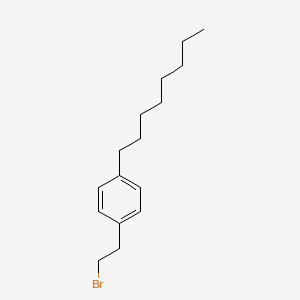
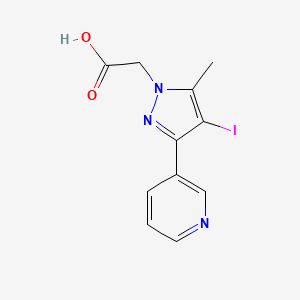
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)
